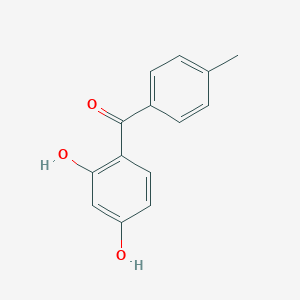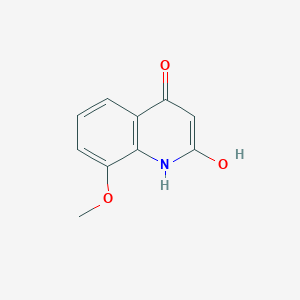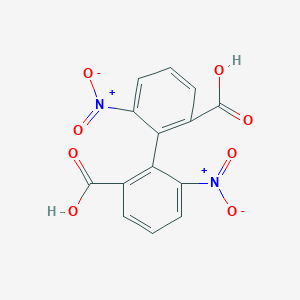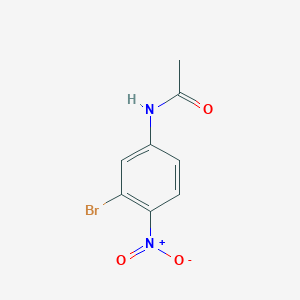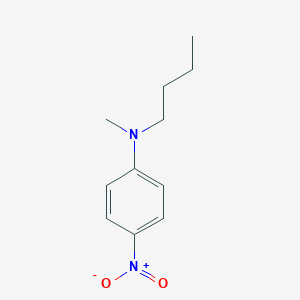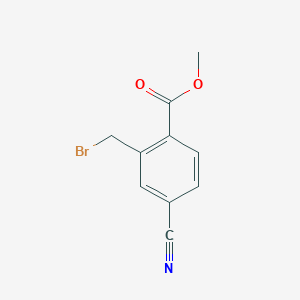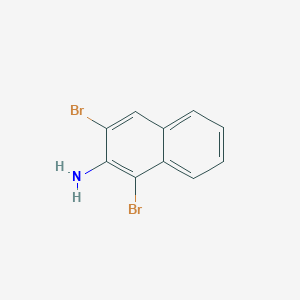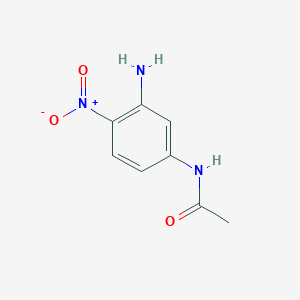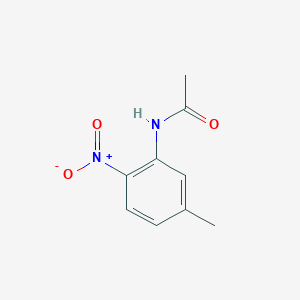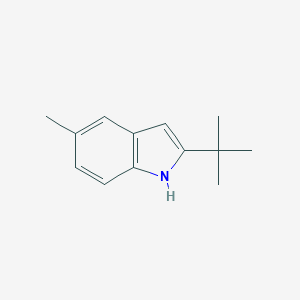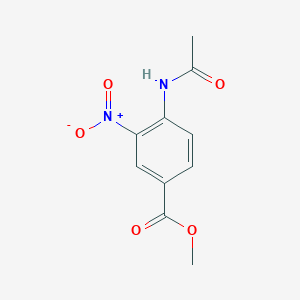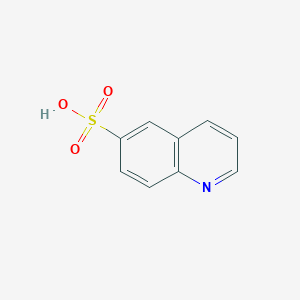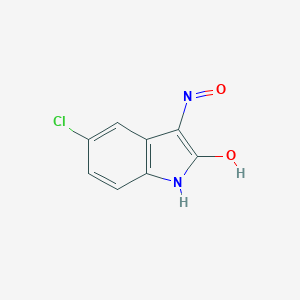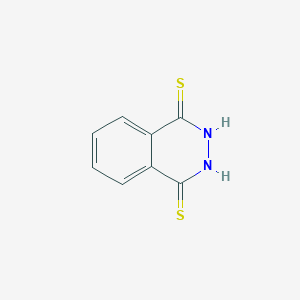
4-Sulfanyl-1-phthalazinyl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanyl-1-phthalazinyl hydrosulfide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 4-Sulfanyl-1-phthalazinyl hydrosulfide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This mechanism has been studied in vitro and in vivo, showing promising results in reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Sulfanyl-1-phthalazinyl hydrosulfide has various biochemical and physiological effects. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been shown to reduce lipid peroxidation and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Sulfanyl-1-phthalazinyl hydrosulfide in lab experiments include its high purity and stability, making it easy to handle and store. However, limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-Sulfanyl-1-phthalazinyl hydrosulfide. These include further investigation of its antioxidant and anti-inflammatory properties, as well as its potential use in the treatment of various diseases. Additionally, research can be conducted to optimize the synthesis method and improve the compound's solubility for better bioavailability.
In conclusion, 4-Sulfanyl-1-phthalazinyl hydrosulfide is a chemical compound that has promising potential for scientific research. Its unique properties and potential applications make it an interesting compound for further investigation.
Méthodes De Synthèse
The synthesis of 4-Sulfanyl-1-phthalazinyl hydrosulfide involves the reaction of phthalazin-1(2H)-one with thiourea in the presence of hydrochloric acid. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
4-Sulfanyl-1-phthalazinyl hydrosulfide has been studied for its potential applications in scientific research. This compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
51793-94-3 |
|---|---|
Nom du produit |
4-Sulfanyl-1-phthalazinyl hydrosulfide |
Formule moléculaire |
C8H6N2S2 |
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
2,3-dihydrophthalazine-1,4-dithione |
InChI |
InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) |
Clé InChI |
BDKYRACUJAHADY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)NNC2=S |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)NNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



